molecular formula C11H11NO6S B2706651 4-[2-(carboxymethanesulfinyl)acetamido]benzoic acid CAS No. 344264-65-9

4-[2-(carboxymethanesulfinyl)acetamido]benzoic acid

Cat. No.: B2706651
CAS No.: 344264-65-9
M. Wt: 285.27
InChI Key: PRPVKQCQEVJLAF-UHFFFAOYSA-N
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Description

4-[2-(carboxymethanesulfinyl)acetamido]benzoic acid is a versatile chemical compound utilized in diverse scientific research. It is known for its unique structure and properties, making it valuable in various fields such as pharmaceutical development and molecular biology.

Preparation Methods

The synthesis of 4-[2-(carboxymethanesulfinyl)acetamido]benzoic acid involves several steps. The synthetic routes typically include the reaction of benzenecarboxylic acid derivatives with sulfinyl and acetyl groups under controlled conditions. Industrial production methods often involve large-scale reactions in specialized reactors to ensure high yield and purity .

Chemical Reactions Analysis

4-[2-(carboxymethanesulfinyl)acetamido]benzoic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.

Common reagents and conditions used in these reactions include acidic or basic environments, catalysts, and specific temperatures. The major products formed from these reactions depend on the reagents and conditions used .

Scientific Research Applications

4-[2-(carboxymethanesulfinyl)acetamido]benzoic acid has a wide range of scientific research applications:

    Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

    Biology: The compound is utilized in molecular biology for studying biochemical pathways and interactions.

    Industry: The compound is used in the production of various industrial chemicals and materials

Mechanism of Action

The mechanism of action of 4-[2-(carboxymethanesulfinyl)acetamido]benzoic acid involves its interaction with specific molecular targets and pathways. It can bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

4-[2-(carboxymethanesulfinyl)acetamido]benzoic acid can be compared with other similar compounds such as:

    Benzenecarboxylic acid derivatives: These compounds share a similar core structure but differ in their functional groups.

    Sulfinyl and acetyl compounds: These compounds have similar functional groups but different core structures.

The uniqueness of this compound lies in its specific combination of functional groups and its versatile applications in various fields .

Properties

IUPAC Name

4-[[2-(carboxymethylsulfinyl)acetyl]amino]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO6S/c13-9(5-19(18)6-10(14)15)12-8-3-1-7(2-4-8)11(16)17/h1-4H,5-6H2,(H,12,13)(H,14,15)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRPVKQCQEVJLAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)O)NC(=O)CS(=O)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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